

# The Anti-inflammatory Properties of Apigenin 5-O-neohesperidoside: A Technical Guide

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## Compound of Interest

Compound Name: *Apigenin 5-O-neohesperidoside*

Cat. No.: *B1153349*

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## Introduction

**Apigenin 5-O-neohesperidoside**, a flavonoid glycoside also known as Rhoifolin, has garnered significant scientific interest for its potential therapeutic applications, particularly concerning its anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the current state of research into the anti-inflammatory effects of **Apigenin 5-O-neohesperidoside** and its aglycone, apigenin. It is designed to be a resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the molecular pathways implicated in its anti-inflammatory action.

**Apigenin 5-O-neohesperidoside** is naturally found in various plants, including citrus species and Thesium chinese.[2][3] The anti-inflammatory activity of this compound, along with its parent compound apigenin, is attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[4][5]

## Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of **Apigenin 5-O-neohesperidoside** (Rhoifolin) and Apigenin has been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro models.

**Table 1: In Vivo Anti-inflammatory Activity of Rhoifolin**

Model	Species	Treatment and Dose	Outcome	Percentage Inhibition/R education	Reference
Carrageenan-induced paw edema	Rat	Rhoifolin (2.5, 25, 250 mg/kg)	Inhibition of paw edema	14%, 25%, 45% respectively	<a href="#">[6]</a> <a href="#">[7]</a>
Complete Freund's Adjuvant (CFA)-induced arthritis	Rat	Rhoifolin (10 and 20 mg/kg)	Attenuation of paw edema	Significant	<a href="#">[1]</a> <a href="#">[8]</a>
Formalin-induced paw edema	Rat	Rhoifolin-loaded PLGA nanoparticles	Inhibition of paw thickness	Equally potent to free Rhoifolin and diclofenac	<a href="#">[9]</a>

**Table 2: In Vitro Anti-inflammatory Activity of Apigenin**

Cell Line	Stimulant	Treatment and Concentration	Outcome	Key Findings	Reference
RAW 264.7 macrophages	Lipopolysaccharide (LPS)	Apigenin	Inhibition of nitric oxide (NO) production	Most potent inhibitor among several flavonoids	<a href="#">[10]</a>
C6 astrocyte cells	LPS/gamma-interferon (IFN- $\gamma$ )	Apigenin	Suppression of NO production	IC <sub>50</sub> < 10 <sup>-3</sup> M	<a href="#">[10]</a>
Human monocytes and mouse macrophages	LPS	Apigenin (0.1-25 $\mu$ M)	Inhibition of pro-inflammatory cytokine production (IL-1 $\beta$ , IL-8, TNF- $\alpha$ )	Dose-dependent inhibition	<a href="#">[10]</a>
NIH/3T3 cells	TNF- $\alpha$	Apigenin (10-30 $\mu$ M)	Inhibition of NF- $\kappa$ B transcriptional activation	Significant inhibition	<a href="#">[10]</a>
RAW 264.7 macrophages	LPS	Apigenin (25 $\mu$ M)	Reduction of IL-6 and IL-1 $\beta$ mRNA stability	Significant inhibition	<a href="#">[11]</a> <a href="#">[12]</a>

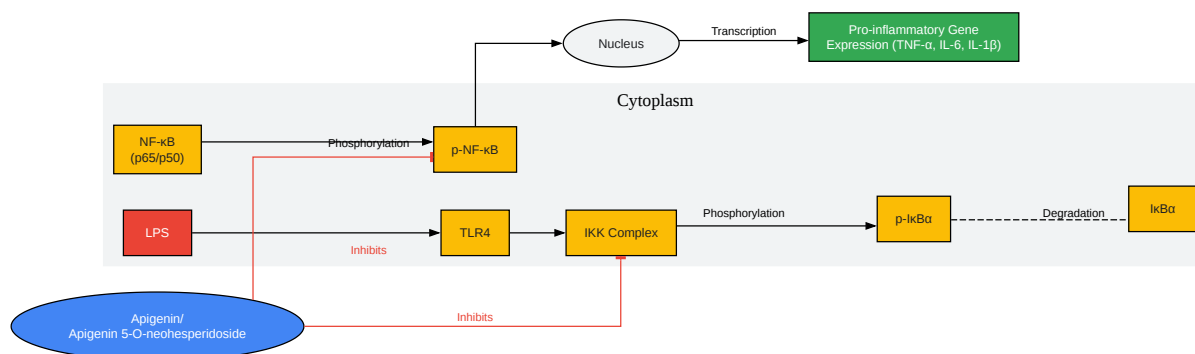
## Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of **Apigenin 5-O-neohesperidoside** and apigenin are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes,

including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][10]

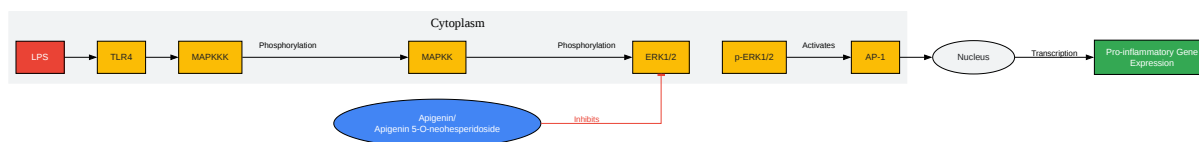
Apigenin has been shown to inhibit the activation of the NF- $\kappa$ B pathway by preventing the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ , which retains NF- $\kappa$ B in the cytoplasm.[13] Furthermore, apigenin can suppress the phosphorylation of the p65 subunit of NF- $\kappa$ B.[13] In the MAPK pathway, apigenin has been observed to inhibit the activation of key kinases such as ERK1/2.[11]

Below are diagrams illustrating these signaling pathways and the proposed points of intervention by **Apigenin 5-O-neohesperidoside** and its aglycone.



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**Figure 1:** Inhibition of the NF- $\kappa$ B signaling pathway.



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**Figure 2:** Modulation of the MAPK/ERK signaling pathway.

## Experimental Protocols

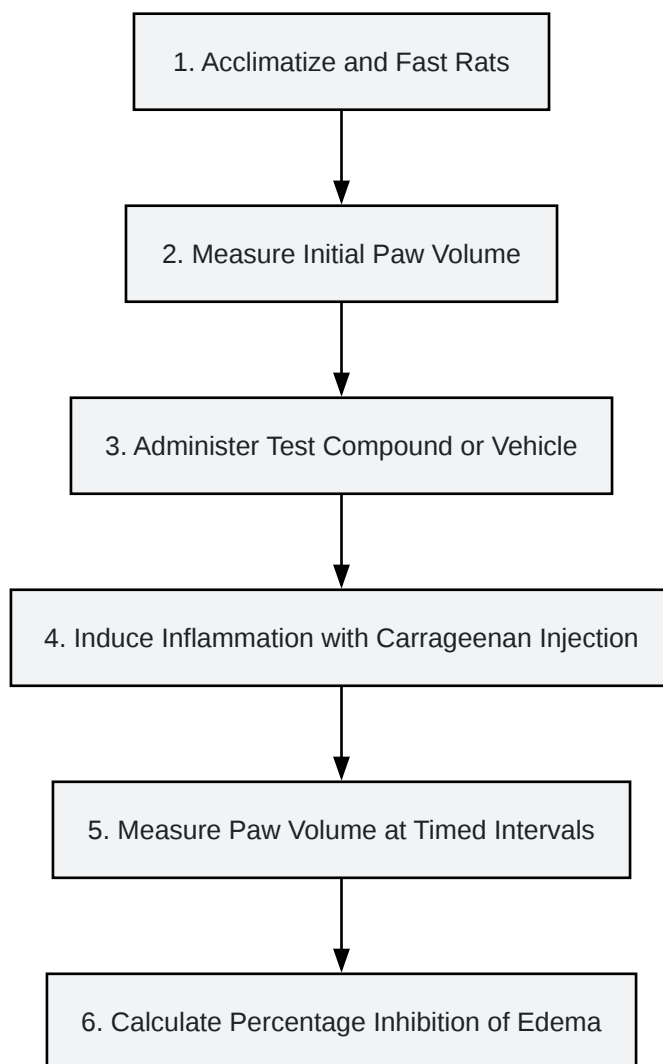
To facilitate the replication and extension of the research discussed, this section provides detailed methodologies for key experiments cited in the literature.

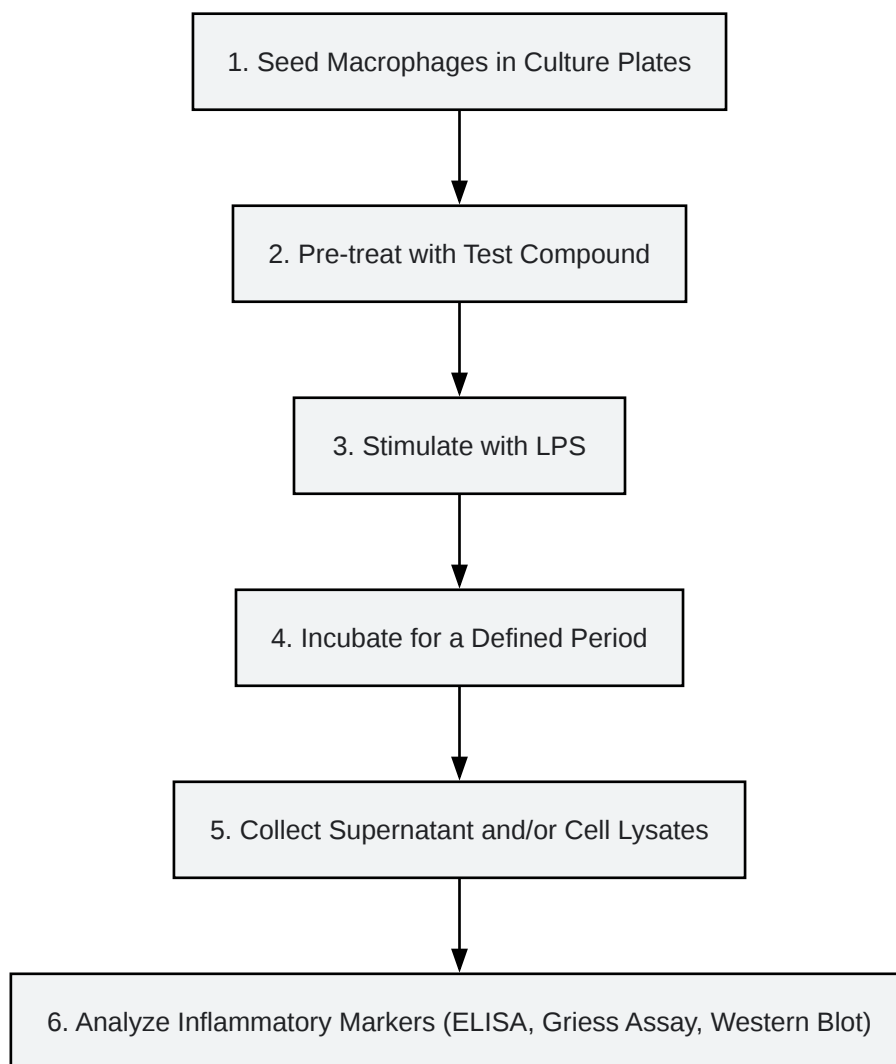
### Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of compounds in acute inflammation.

- Animals: Male Wistar rats are typically used.
- Procedure:
  - Animals are fasted overnight before the experiment.
  - The initial paw volume of each rat is measured using a plethysmometer.
  - **Apigenin 5-O-neohesperidoside** (Rhoifolin) or the vehicle (control) is administered orally or intraperitoneally at specified doses (e.g., 2.5, 25, and 250 mg/kg).<sup>[6][7]</sup>
  - After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

- Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[\[14\]](#)
- The percentage of edema inhibition is calculated using the formula: % Inhibition =  $[(V_c - V_t) / V_c] \times 100$  Where  $V_c$  is the average increase in paw volume in the control group and  $V_t$  is the average increase in paw volume in the treated group.





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